AMI-1

Description

Properties

IUPAC Name |

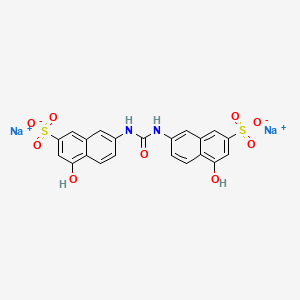

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUNHKKCIGVIDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889678 | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-87-2 | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation and Hydroxylation of Naphthalene Derivatives

The naphthalene backbone is functionalized through sulfonation and hydroxylation reactions. Patent CN104693076A details a high-pressure sulfonation process using disodium 1,5-naphthalenedisulfonate, where concentrated sodium hydroxide (27–35%) reacts at 227–230°C under 1–2 MPa pressure for 20 hours. This step introduces sulfonate groups at the 1- and 5-positions, with subsequent hydroxylation achieved via alkaline hydrolysis.

Hydroxylation at the 4-position is facilitated by heating naphthalenedisulfonate derivatives with sodium sulfite in aqueous medium, as demonstrated in GB2359303A. For instance, 1,6-dihydroxynaphthalene reacts with methylamine hydrochloride and sodium sulfite at 95°C to yield aminonaphthol intermediates. Adjusting the sodium sulfite-to-substrate ratio (1:1.5–1.75) optimizes hydroxylation efficiency while minimizing byproducts like bis-(methylamino) derivatives.

Carbodiimide Coupling

The carbodiimide linkage is formed via condensation of two aminonaphthol-sulfonate units. CA2167783A1 describes a method where N,N'-disubstituted ureas react with halogenating agents (e.g., phosgene or thiophosgene) in organic solvents like dichloromethane. The reaction proceeds via intermediate isocyanate formation, followed by dehydrohalogenation to yield the carbodiimide bridge. Key parameters include:

- Temperature : 40–60°C to balance reaction rate and byproduct suppression.

- Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of sulfonated intermediates.

- Stoichiometry : A 2:1 molar ratio of aminonaphthol-sulfonate to phosgene ensures complete coupling.

Post-reaction, the carbodiimide product is isolated via filtration or extraction, with yields exceeding 70% under optimized conditions.

Industrial-Scale Process Optimization

Reaction Conditions and Scalability

Industrial synthesis prioritizes cost efficiency and minimal waste. Patent CN104693076A outlines a closed-loop system where mother liquors from crystallization steps are recycled to recover unreacted starting materials and sodium hydroxide. For example, centrifugal mother liquor containing 9–15% NaOH and 10–25% sodium naphtholate sulfonate is concentrated, adjusted to pH 2 with hydrochloric acid, and reused in subsequent batches. This reduces raw material consumption by 30–40%.

Purification and Crystallization

Crude disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) is purified through sequential crystallization steps:

- Primary Crystallization : The reaction mixture is cooled to 90°C, and water is added to achieve 80% crystallinity. Filtration removes sodium sulfite byproducts.

- Secondary Crystallization : Filtrate is cooled to 10°C, yielding 98–99% pure product via centrifugation.

- Decolorization : Activated carbon treatment at 90–100°C removes colored impurities, followed by hot filtration.

Analytical Characterization

Structural Confirmation

The compound’s structure is verified using:

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR shows doublets for aromatic protons at δ 7.8–8.2 ppm (sulfonate-adjacent Hs) and δ 6.5–7.0 ppm (hydroxyl-adjacent Hs).

- Infrared Spectroscopy (IR) : Peaks at 1180 cm$$ ^{-1} $$ (S=O stretching) and 1650 cm$$ ^{-1} $$ (C=N stretching) confirm sulfonate and carbodiimide groups.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 240 nm resolves the target compound from byproducts like bis-(amino)naphthalenes. Typical purity exceeds 99.8% after decolorization.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

AMI-1 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

AMI-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of protein arginine N-methyltransferases and their role in various biochemical processes.

Biology: Employed in research to understand the biological functions of PRMTs and their involvement in cellular processes.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMTs.

Mechanism of Action

AMI-1 exerts its effects by inhibiting the activity of protein arginine N-methyltransferases. It achieves this by blocking the binding of peptide substrates to the active site of PRMTs, thereby preventing the methylation of arginine residues on target proteins. This inhibition leads to a reduction in the methylation of histones and other proteins, which can affect various cellular processes, including gene expression and signal transduction .

Comparison with Similar Compounds

Chemical Identity :

Properties :

- Appearance : Brown or grayish solid; soluble in water and alkaline solutions .

- Storage : Stable under inert gas (nitrogen/argon) at 2–8°C .

Comparison with Structurally Similar Compounds

Direct Orange 118 (Tetrasodium Derivative)

- CAS No.: 28706–33–4

- Structure: Tetrasodium 7,7'-(carbonyldiimino)bis{4-hydroxy-3-[(E)-(2-methyl-4-sulfonatophenyl)diazenyl]-2-naphthalenesulfonate} .

- Key Differences :

- Contains two additional azo (-N=N-) groups and methyl-sulfonate substituents.

- Higher molecular weight due to tetrasodium form and extended conjugation.

- Applications : Used as a direct dye for textiles, offering enhanced colorfastness compared to simpler disodium salts .

Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonates]

- CAS No.: Not explicitly provided (referenced as a derivative in ).

- Structure : Hexasodium salt with six sulfonate groups and multiple azo linkages .

- Key Differences :

- Increased sulfonation and azo groups enhance water solubility and dye intensity.

- Larger molecular weight (~1000+ g/mol) compared to the target compound.

- Applications : High-performance dye for specialized industrial applications requiring intense coloration .

Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate]

- CAS No.: 41204-67-5

- Structure: Incorporates acetylated amino-phenylazo groups on the naphthalene rings .

- Key Differences: Azo and acetylamino groups improve binding affinity to fabrics but reduce solubility in neutral pH. Molecular weight: 870.77 g/mol (higher due to substituents) .

Data Table: Structural and Functional Comparison

Research Findings and Functional Insights

Solubility and Stability

- The target compound exhibits high solubility in alkaline solutions due to its disodium sulfonate groups, making it suitable for dye synthesis .

- Derivatives with additional sulfonate groups (e.g., hexasodium salts) show even greater hydrophilicity but may require pH adjustments for optimal stability .

Biological Activity

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate), commonly referred to as AMI-1, is a synthetic compound with the molecular formula and a molecular weight of 548.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

- CAS Number : 20324-87-2

- Synonyms : 7,7'-(Carbonyldiimino)bis(4-hydroxy-2-naphthalenesulfonic acid) disodium salt

- Molecular Structure : The compound features a naphthalene backbone with hydroxyl and sulfonate functional groups, contributing to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H14N2Na2O9S2 |

| Molecular Weight | 548.45 g/mol |

| Appearance | Typically a colored solid |

| Solubility | Soluble in water |

Research indicates that Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) exhibits various biological activities, primarily through its interactions with biological macromolecules. The compound's structure allows it to function as a chelating agent, potentially binding metal ions which can influence enzymatic reactions.

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant activity. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi has been noted in several studies, indicating potential applications in pharmaceuticals and agriculture.

Case Studies

- Antioxidant Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested for its ability to inhibit lipid peroxidation in rat liver microsomes. Results showed a significant reduction in malondialdehyde levels, indicating effective antioxidant activity.

- Antimicrobial Testing : A recent study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial potential.

- Cell Viability Assays : In vitro studies using human cell lines indicated that this compound did not exhibit cytotoxicity at concentrations up to 100 µM, making it a candidate for further therapeutic exploration without significant adverse effects on cell viability.

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antioxidant | Significant reduction in oxidative markers |

| Antimicrobial | MIC of 32 µg/mL against E. coli and S. aureus |

| Cytotoxicity | Non-toxic at concentrations up to 100 µM |

Q & A

Q. What are the critical structural features of disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate), and how do they influence its reactivity?

The compound features two naphthalene sulfonate moieties linked by a urea-derived carbonyl diimino group. The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups confer high polarity and aqueous solubility, while the aromatic system enables π-π stacking and charge-transfer interactions. The sodium counterions stabilize the sulfonate groups, reducing aggregation in polar solvents. Structural verification via NMR and FT-IR should prioritize confirming the positions of hydroxyl and sulfonate groups, as misassignment can lead to misinterpretation of binding or catalytic behavior .

Q. What synthetic routes are available for this compound, and what are their limitations?

The compound is typically synthesized via urea condensation of 4-hydroxy-2-naphthalenesulfonic acid derivatives under alkaline conditions. Key challenges include controlling the regioselectivity of the urea linkage and minimizing hydrolysis of the sulfonate groups. Purification often requires ion-exchange chromatography to remove unreacted sodium salts. Yield optimization (typically 60–75%) hinges on maintaining pH > 10 and temperatures below 50°C to prevent decomposition .

Q. How does the compound’s solubility vary with pH and ionic strength?

Solubility in water exceeds 370 g/L at pH > 7 (20°C), attributed to the deprotonation of hydroxyl groups and hydration of sulfonate moieties. At pH < 4, protonation of hydroxyls reduces solubility, forming colloidal suspensions. High ionic strength (e.g., >0.5 M NaCl) induces salting-out effects, decreasing solubility by 30–40%. For precise solution preparation, pre-dissolve the compound in deionized water and adjust ionic strength post-solubilization .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound’s electronic transitions and binding interactions?

- UV-Vis Spectroscopy : The compound exhibits strong absorbance at λmax ≈ 490 nm (ε ~ 1.5 × 10⁴ M⁻¹cm⁻¹) due to n→π* transitions in the conjugated urea-naphthalene system. Hypsochromic shifts in nonpolar solvents indicate solvent-dependent aggregation.

- Fluorescence Quenching : Use fluorescence lifetime measurements (τ ≈ 2–4 ns) to study binding with metal ions (e.g., Cu²⁺, Fe³⁺), which quench emission via static quenching mechanisms.

- FT-IR : Key peaks include ν(OH) at 3400–3200 cm⁻¹, ν(SO₃⁻) at 1180 cm⁻¹, and ν(C=O) at 1650 cm⁻¹. Assign overlapping bands using deuterated solvents or computational modeling .

Q. How can researchers mitigate interference from byproducts during catalytic or binding studies?

Common byproducts include mono-sulfonated intermediates and hydrolyzed urea derivatives. To address this:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: 70% H₂O/30% acetonitrile + 0.1% TFA) to isolate the target compound (retention time ≈ 8.2 min).

- Mass Spectrometry : Monitor m/z 548.45 ([M–2Na]²⁻) via ESI-MS to confirm purity. Contaminants often appear as +16 or +32 Da adducts .

Q. What experimental design considerations are critical for studying its role in dye-sensitized solar cells (DSSCs)?

- Electrolyte Compatibility : The compound’s sulfonate groups can destabilize iodide-based electrolytes. Test compatibility by measuring charge-transfer resistance (EIS) in the presence of I⁻/I₃⁻.

- Adsorption Kinetics : Optimize TiO₂ surface loading using Langmuir isotherm models (typical monolayer coverage: 1.2 × 10⁻⁷ mol/cm²). Excessive loading causes recombination losses.

- Stability Testing : Expose DSSCs to 1 Sun illumination (AM 1.5G) for 500 h; monitor efficiency decay (>15% indicates dye desorption) .

Q. How can contradictory data on its environmental toxicity be resolved?

Ecotoxicity studies report LC₅₀ (fish) > 100 mg/L but EC₅₀ (Daphnia magna) = 47.9 mg/L. This discrepancy arises from species-specific metabolic pathways:

- Fish Detoxification : Hepatic glutathione conjugation reduces bioavailability.

- Daphnia Sensitivity : Oxidative stress from sulfonate accumulation disrupts ionoregulation. For risk assessment, prioritize chronic toxicity assays (e.g., 21-day Daphnia reproduction studies) over acute tests .

Methodological Notes

- Structural Validation : Cross-reference X-ray crystallography (if available) with computational DFT models (B3LYP/6-311+G**) to resolve ambiguities in tautomeric forms .

- Handling and Storage : Store under nitrogen at 2–8°C to prevent sulfonate hydrolysis. Aqueous solutions are stable for ≤72 h at 25°C; freeze-dry for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.